2,5-dichloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}thiophene-3-carboxamide
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Overview
Description
2,5-dichloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}thiophene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a naphthothiazole ring fused with a thiophene ring, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds have been reported to affect the energetics of mycobacterium tuberculosis .
Mode of Action
It is known that similar compounds can disrupt the energetics of mycobacterium tuberculosis . This suggests that the compound may interact with its targets in a way that affects the energy metabolism of the bacteria.
Biochemical Pathways
Given the reported effects on mycobacterium tuberculosis energetics, it is plausible that the compound may interfere with pathways related to energy production and utilization in the bacteria .
Result of Action
It is known that similar compounds can have a significant impact on the energetics of mycobacterium tuberculosis , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}thiophene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthothiazole core, followed by the introduction of the thiophene ring and subsequent chlorination. Common reagents used in these reactions include thionyl chloride, phosphorus pentachloride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated positions on the compound make it susceptible to nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,5-dichloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}thiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
2,4-disubstituted thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
2,5-dichloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}thiophene-3-carboxamide stands out due to its unique combination of a naphthothiazole and thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2,5-dichloro-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2OS2/c17-12-7-10(14(18)23-12)15(21)20-16-19-13-9-4-2-1-3-8(9)5-6-11(13)22-16/h1-4,7H,5-6H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAPOSGGBFCEMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=C(SC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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